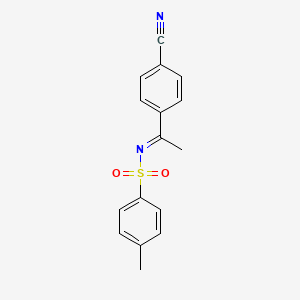![molecular formula C49H53ClN2O13S4 B13353076 2-(2-(2-Chloro-3-(2-(1,1-dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B13353076.png)
2-(2-(2-Chloro-3-(2-(1,1-dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(2-(2-Chloro-3-(2-(1,1-dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate is a complex organic molecule. It features multiple functional groups, including indole, sulfonate, and chloro groups, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the indole derivatives and subsequent functionalization. The key steps include:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Functionalization: Introduction of sulfonate groups and other substituents through sulfonation and alkylation reactions.
Cyclohexene formation: This involves the formation of the cyclohexene ring through cyclization reactions.
Final assembly: Coupling of the functionalized indole and cyclohexene derivatives under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.
Reduction: Reduction of the chloro group or other reducible functionalities.
Substitution: Nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of sulfoxides or sulfones, while substitution reactions could introduce new functional groups at the chloro position.
科学的研究の応用
The compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The presence of multiple functional groups allows for diverse interactions, potentially affecting multiple pathways.
類似化合物との比較
Similar Compounds
- 2-Chloro-1,1-dimethoxyethane
- Chloroacetaldehyde dimethyl acetal
Uniqueness
Compared to similar compounds, 2-(2-(2-Chloro-3-(2-(1,1-dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate stands out due to its structural complexity and the presence of multiple functional groups. This makes it more versatile in chemical reactions and potentially more effective in various applications.
特性
分子式 |
C49H53ClN2O13S4 |
|---|---|
分子量 |
1041.7 g/mol |
IUPAC名 |
(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-7-sulfo-3-(4-sulfobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]-5-prop-2-ynoxycyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indole-7-sulfonate |
InChI |
InChI=1S/C49H53ClN2O13S4/c1-6-25-65-36-28-34(13-21-43-48(2,3)45-39-17-15-37(68(59,60)61)30-32(39)11-19-41(45)51(43)23-7-9-26-66(53,54)55)47(50)35(29-36)14-22-44-49(4,5)46-40-18-16-38(69(62,63)64)31-33(40)12-20-42(46)52(44)24-8-10-27-67(56,57)58/h1,11-22,30-31,36H,7-10,23-29H2,2-5H3,(H3-,53,54,55,56,57,58,59,60,61,62,63,64) |
InChIキー |
RNEVETCBGOVHJY-UHFFFAOYSA-N |
異性体SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)O)CCCCS(=O)(=O)O)/C=C/C4=C(/C(=C/C=C\5/C(C6=C(N5CCCCS(=O)(=O)O)C=CC7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)/CC(C4)OCC#C)Cl)C |
正規SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)O)CCCCS(=O)(=O)O)C=CC4=C(C(=CC=C5C(C6=C(N5CCCCS(=O)(=O)O)C=CC7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)CC(C4)OCC#C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




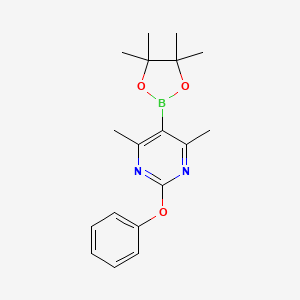
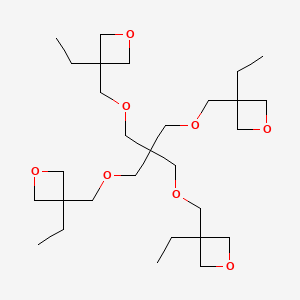
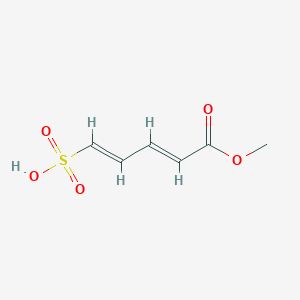
![(3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-ol](/img/structure/B13353027.png)

![3-[(Methylsulfanyl)methyl]-6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353055.png)

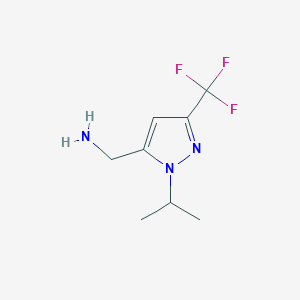
![Benzenesulfonylfluoride, 4-[4-(3-nitrophenoxy)butoxy]-](/img/structure/B13353079.png)

![3-[(Ethylsulfanyl)methyl]-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353091.png)
